1-[(2-chlorophenyl)methyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
The compound 1-[(2-chlorophenyl)methyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide features a dihydropyridine carboxamide core modified with a 2-chlorophenylmethyl substituent and a 1,3,4-thiadiazol ring bearing an ethylsulfanyl group at position 5. This structure combines electron-deficient heterocycles (thiadiazol) with lipophilic substituents, which may enhance interactions with biological targets, such as enzymes or receptors, while influencing pharmacokinetic properties like solubility and metabolic stability.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S2/c1-2-25-17-21-20-16(26-17)19-14(23)12-7-5-9-22(15(12)24)10-11-6-3-4-8-13(11)18/h3-9H,2,10H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHJPNFUKRNFTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-chlorophenyl)methyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.
Introduction of the Ethylthio Group: The ethylthio group can be introduced through nucleophilic substitution reactions.
Formation of the Dihydropyridine Ring: This step involves cyclization reactions to form the dihydropyridine ring.
Coupling Reactions: The final step involves coupling the chlorobenzyl group with the previously formed intermediate to yield the target compound.
Industrial production methods would likely involve optimizing these steps for higher yields and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
1-[(2-chlorophenyl)methyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 1-[(2-chlorophenyl)methyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazole can inhibit bacterial growth effectively. The mechanism is thought to involve interference with bacterial cell wall synthesis and metabolic pathways.
Anti-inflammatory Properties
Molecular docking studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. In silico evaluations have demonstrated its potential as an anti-inflammatory agent, paving the way for further optimization and in vivo studies to confirm efficacy .
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary data indicate that it may induce apoptosis in cancer cells by modulating key signaling pathways. The combination of the dihydropyridine structure with thiadiazole enhances its interaction with biological targets implicated in cancer progression .
In Vitro Studies
Biological assays have been conducted to evaluate the cytotoxicity and antimicrobial efficacy of the compound against various strains of bacteria and cancer cell lines. Results indicate promising activity levels compared to standard antibiotics and chemotherapeutic agents.
In Vivo Studies
While in vitro results are encouraging, further in vivo studies are necessary to assess the pharmacokinetics and pharmacodynamics of the compound. Such studies will provide insights into its bioavailability, metabolism, and overall therapeutic potential.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Differences
The following analogs share the dihydropyridine carboxamide scaffold but differ in substituents and heterocyclic moieties:
Physicochemical and Electronic Properties
- Lipophilicity: The ethylsulfanyl group increases log P (~2.8) compared to the methyl-substituted oxazole (~2.1) , improving membrane permeability but reducing aqueous solubility.
- Hydrogen Bonding : The oxazole’s oxygen may participate in hydrogen bonding, whereas the thiadiazol’s sulfur could engage in weaker van der Waals interactions or π-stacking .
Biological Activity
The compound 1-[(2-chlorophenyl)methyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic molecule that features a unique structural arrangement conducive to various biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications based on current research.
Structural Characteristics
The compound's structure comprises several key components:
- A dihydropyridine core that contributes to its biological reactivity.
- A thiadiazole moiety known for its diverse pharmacological properties.
- A chlorophenyl group which may enhance lipophilicity and facilitate cellular uptake.
Biological Activity Overview
Research indicates that compounds similar to this structure exhibit significant biological activities including:
- Antimicrobial Activity : Thiadiazole derivatives are known for their effectiveness against various bacterial and fungal strains.
- Anticancer Properties : Many derivatives show cytotoxic effects against human cancer cell lines, with mechanisms involving apoptosis induction and inhibition of cell proliferation.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially beneficial in treating chronic inflammatory diseases.
Case Studies and Research Findings
Recent studies have highlighted the biological potential of thiadiazole derivatives. Below are notable findings:
- Cytotoxicity Evaluation :
- Mechanism of Action :
- Molecular Docking Studies :
Comparative Analysis of Similar Compounds
To better understand the unique biological activity of the target compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Key Features |
|---|---|---|
| 3-(2-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide | C20H19ClN2O2 | Exhibits varied biological activity due to different substituents |
| 5-(4-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide | C12H12ClN3OS2 | Lacks oxazole ring; simpler structure may lead to different properties |
| N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide | C15H13N4O2S2 | Similar core structure but without the chlorophenyl group; differing biological profiles |
This table illustrates how variations in functional groups can influence the biological behavior of these compounds.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the dihydropyridine core via cyclization reactions.
- Introduction of the thiadiazole moiety through condensation reactions.
- Functionalization at specific positions to enhance biological activity.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
The compound’s synthesis involves constructing the 1,3,4-thiadiazole and dihydropyridine moieties. A common approach for thiadiazole derivatives includes cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment to precipitate intermediates . For dihydropyridine formation, oxidation of dihydro precursors using reagents like iodine in DMF with triethylamine can facilitate cyclization . Optimization strategies include:
- DoE (Design of Experiments): Varying temperature, solvent polarity (e.g., acetonitrile vs. DMF), and stoichiometry to maximize yield .
- Flow Chemistry: Continuous-flow systems may enhance reproducibility and reduce side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- ¹H/¹³C NMR: Critical for confirming regiochemistry of the thiadiazole ring and substituent positions (e.g., ethylsulfanyl group at C5) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, particularly for the chlorophenylmethyl and carboxamide groups .
- IR Spectroscopy: Identifies carbonyl (C=O) stretches (~1680 cm⁻¹) and thioether (C-S) bonds (~650 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Antimicrobial Screening: Agar diffusion assays against Gram-positive/negative bacteria and fungi, given the known activity of 1,3,4-thiadiazoles .
- Cytotoxicity Assays: MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .
- Enzyme Inhibition: Target-specific assays (e.g., COX-2 for anti-inflammatory activity) using fluorometric or colorimetric methods .
Advanced Research Questions
Q. How can contradictory data regarding its solubility and bioavailability be resolved?
Contradictions often arise from solvent polarity and polymorphic forms. Methodological solutions include:
- Solubility Parameter Analysis: Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for in vitro assays) .
- Polymorph Screening: X-ray crystallography or DSC to identify stable crystalline forms .
- Prodrug Derivatization: Introduce hydrophilic groups (e.g., phosphate esters) to enhance aqueous solubility .
Q. What strategies mitigate side reactions during the synthesis of the 1,3,4-thiadiazole core?
- Protecting Groups: Temporarily shield reactive sites (e.g., carboxamide) during cyclization to prevent cross-reactivity .
- Catalytic Additives: Use Lewis acids (e.g., ZnCl₂) to accelerate thiadiazole formation while minimizing byproducts .
- In Situ Monitoring: HPLC or inline IR to track reaction progress and terminate before degradation .
Q. How can computational modeling guide the design of analogs with improved target specificity?
- Molecular Docking: Predict binding affinities to biological targets (e.g., kinase enzymes) using software like AutoDock .
- QSAR Studies: Correlate substituent electronic effects (e.g., chloro vs. methoxy groups) with activity trends .
- MD Simulations: Assess conformational stability of the dihydropyridine ring in lipid bilayers .
Q. What experimental designs address variability in biological activity across cell lines?
- Panel Testing: Screen against diverse cell lines (e.g., NCI-60) to identify selectivity patterns .
- Mechanistic Profiling: Combine transcriptomics and proteomics to elucidate pathways affected by the compound .
- Dose-Response Modeling: Fit data to Hill equations to quantify potency (EC₅₀) and efficacy .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on its mechanism of action?
Discrepancies may stem from assay conditions or off-target effects. Resolve by:
- Orthogonal Assays: Validate findings using independent methods (e.g., SPR for binding affinity vs. enzymatic activity) .
- Knockout Models: Use CRISPR-edited cell lines to confirm target dependency .
- Meta-Analysis: Aggregate data from multiple studies to identify consensus pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
